molecular formula C12H14OSi B1303621 4-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-57-0

4-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1303621
M. Wt: 202.32 g/mol
InChI Key: UZQDUXAJFTWMDT-UHFFFAOYSA-N
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Patent
US04465833

Procedure details

A solution of 16.0 g (79.2 mmoles) of p-trimethylsilylethynylbenzaldehyde in 50 ml of methanol was treated with 1 gm of potassium carbonate and the mixture was stirred under argon at 25° C. for two hours. The solvent methanol was removed and 100 ml of methylene chloride was added. The mixture was washed with aqueous sodium bicarbonate solution. The organic phase was separated, dried over magnesium sulfate and concentrated to a solid mass. The crude yield of p-ethynylbenzaldehyde was 10.3 g (79.2 moles, 100%). Further purification was carried out by sublimation at 80°-90° C./0.025-0.25 mm Hg to give white crystals: mp 88°-90°; ir (KBr) 3240 (medium, sharp, C≡CO), 2860, 2740 (weak, sharp, O=CH), 2100 (weak, sharp, C≡C), 1690 (strong broad, C=O) and 1590 cm-1 (medium, sharp C=C); mass spectrum: m/e 130 (100%, M.+), 129 (90.7%, M.+ --H), 101 (59.0% M.+ --CHO); nmr (CDCl3): δ3.21 (s, 1H, C≡C--H), 7.62 (distorted q, 4H, aromatic) and 9.88 ppm (s, 1H, CHO).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)(C)C.C(=O)([O-])[O-].[K+].[K+].[K+].[Br-]>CO>[C:6]([C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)#[CH:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=O)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon at 25° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent methanol was removed
ADDITION
Type
ADDITION
Details
100 ml of methylene chloride was added
WASH
Type
WASH
Details
The mixture was washed with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid mass
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
was carried out by sublimation at 80°-90° C.
CUSTOM
Type
CUSTOM
Details
to give white crystals

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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